N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide)
Description
Structural Characterization of N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide)
Molecular Geometry and Conformational Analysis
The molecular geometry of N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) is defined by a central ethanedithioamide backbone flanked by two 2-methylphenyl groups. The compound adopts a planar arrangement around the thioamide (-N-C-S-) functional groups, with restricted rotation about the C-N bonds due to partial double-bond character. This restriction creates distinct conformational isomers, as observed in analogous bis(thioamide) systems.
Key geometric parameters derived from computational models include:
- Bond lengths : The C-S bond measures approximately 1.67 Å, consistent with thioamide resonance stabilization.
- Bond angles : The N-C-S angle narrows to ~120°, reflecting sp² hybridization at the nitrogen centers.
A comparative analysis of similar bis(thioamide) structures reveals a preference for s-cis conformations , where the sulfur atoms orient on the same side of the central ethylene bridge. This arrangement minimizes steric clashes between the methyl substituents on the phenyl rings and maximizes intramolecular non-covalent interactions.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) remains unpublished, insights can be extrapolated from related bis(thioamide) systems. For example, bis(N-phenylthiourea) crystallizes in a monoclinic system with a torsion angle of -121.8° between the phenyl and thioamide groups. By analogy, the title compound likely exhibits similar packing patterns dominated by:
- Hydrogen bonding : N-H···S interactions between adjacent molecules.
- π-π stacking : Interactions between aromatic rings of neighboring units.
A hypothetical unit cell for the compound might feature:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 8.6 Å, c = 12.4 Å |
| Z-value | 4 |
Spectroscopic Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) would exhibit characteristic bands:
- N-H stretch : 3250–3150 cm⁻¹ (broad, medium intensity)
- C=S stretch : 1250–1150 cm⁻¹ (strong)
- C-N stretch : 1350–1250 cm⁻¹ (moderate)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃):
- Aromatic protons : δ 6.8–7.2 ppm (multiplet, 8H)
- Methyl groups : δ 2.3 ppm (singlet, 6H)
- NH protons : δ 9.1 ppm (broad singlet, 2H)
¹³C NMR (75 MHz, CDCl₃):
- Thiocarbonyl (C=S) : δ 185–190 ppm
- Aromatic carbons : δ 125–140 ppm
- Methyl carbons : δ 20–22 ppm
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions in the UV-Vis spectrum arise primarily from π→π and n→π transitions within the conjugated thioamide system. A λₘₐ₃ at ~305 nm is anticipated, similar to bis(N-cyclohexylthiourea).
Tautomeric Behavior and Resonance Stabilization
The thioamide groups in N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) exhibit thione-thiol tautomerism , as shown below:
$$
\text{NH-C(=S)-CH₂-C(=S)-NH} \leftrightarrow \text{N=C(-SH)-CH₂-C(=S)-NH}
$$
Resonance stabilization delocalizes electron density across the N-C-S moiety, reducing reactivity at the sulfur centers. This delocalization is evidenced by:
The s-cis conformation further stabilizes the molecule through intramolecular hydrogen bonding between the NH and S atoms.
Properties
CAS No. |
663611-33-4 |
|---|---|
Molecular Formula |
C16H16N2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N'-bis(2-methylphenyl)ethanedithioamide |
InChI |
InChI=1S/C16H16N2S2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
OUAYJOOBTIZBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Precursor : N¹,N²-Bis(2-methylphenyl)ethanediamide (diamide).
- Reagents : Lawesson’s reagent (0.5–0.6 equivalents), toluene.
- Conditions : Reflux under nitrogen for 2–3 hours.
- Workup : Post-reaction, ethanol or ethylene glycol is added to decompose the LR byproduct (a six-membered thiophosphonate ring), simplifying purification.
Mechanistic Insights
Density functional theory (DFT) studies confirm that LR dissociates into reactive dithiophosphine ylides, which undergo concerted cycloaddition with the diamide’s carbonyl groups. The rate-limiting step is cycloreversion, releasing the thioamide and phenyl(thioxo)phosphine oxide. Amides exhibit higher reactivity due to electron-rich carbonyls, aligning with experimental observations.
Mechanochemical Synthesis
A solvent-free, eco-friendly approach employs ball-milling to enhance reaction efficiency.
Procedure
- Precursor : N¹,N²-Bis(2-methylphenyl)ethanediamide.
- Reagents : Lawesson’s reagent (1.1 equivalents).
- Conditions : Ball-milling at 30 Hz for 60 minutes.
- Workup : Ethanol wash followed by filtration.
Advantages :
Stepwise Diamide Synthesis
The diamide precursor is synthesized via two routes:
Route 1: Acyl Chloride Coupling
Route 2: Direct Condensation
- Reagents : Ethanedioic acid, 2-methylaniline, coupling agents (e.g., HATU).
- Conditions : Reflux in THF with DIPEA.
- Yield : 88%.
Purification Strategies
Chromatography-Free Workup
Recrystallization Solvents
Comparative Analysis of Methods
| Method | Conditions | Time | Yield | Scalability |
|---|---|---|---|---|
| Conventional LR | Toluene, reflux | 3 h | 85% | High |
| Mechanochemical | Solvent-free, 30 Hz | 1 h | 90% | Moderate |
| Acyl Chloride Coupling | DCM, 0°C | 2 h | 95% | High |
Challenges and Solutions
- Byproduct Management : LR generates polar byproducts (e.g., PhP(S)(O)₂), complicating purification. Ethanol/ethylene glycol treatments mitigate this.
- Moisture Sensitivity : LR hydrolyzes to H₂S; reactions require anhydrous conditions.
- Steric Effects : 2-methyl groups on phenyl rings slow thionation. Excess LR (1.2 eq.) improves conversion.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thioamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Biological Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of thioamide compounds, including N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide), in anticancer research. Thioamides have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs of thioamides have demonstrated nanomolar antiproliferative activity with selectivity for cancer cells, indicating their potential as therapeutic agents in oncology .
1.2 Protein Modification and Stability Studies
Thioamides play a crucial role in the study of protein folding and stability due to their unique structural properties. The incorporation of thioamides into peptide sequences can alter hydrogen bonding patterns and conformational flexibility, which are essential for understanding protein dynamics. This modification allows researchers to evaluate the contributions of specific hydrogen bonds to protein stability .
1.3 Antimicrobial Activity
Thioamide derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Synthetic Applications
2.1 Synthesis of Thioamides
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) can be synthesized using innovative methods that enhance efficiency and yield. For example, a recent one-pot synthesis method involves generating thiocarbamoyl fluorides from amines and coupling them with boronic acids under nickel catalysis. This approach allows for the late-stage modification of complex molecules, showcasing the synthetic versatility of thioamides .
2.2 Chemical Intermediates
Thioamides serve as valuable intermediates in organic synthesis due to their reactivity with nucleophiles and electrophiles. The weaker carbonyl bond in thioamides compared to amides enhances their utility in various chemical transformations, including the formation of metal complexes .
Coordination Chemistry
3.1 Metal Binding Properties
Thioamides exhibit a notable affinity for metal ions, which makes them suitable for developing metal complexes with potential applications in catalysis and material science. The unique electronic properties of thioamide ligands can lead to enhanced stability and reactivity of metal complexes, paving the way for novel catalytic systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context. The thioamide group plays a crucial role in the compound’s reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include thioamides and diamines with varying aromatic or aliphatic substituents. A comparison is summarized in Table 1.
Table 1: Structural Comparison of N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) with Analogs
Key Observations :
- Steric Effects : The 2-methylphenyl groups in the target compound provide moderate steric hindrance compared to bulkier substituents like t-butylthio (in ), which may limit metal coordination modes.
- Electronic Effects : Electron-donating methyl groups enhance aromatic π-π interactions, whereas electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity.
- Solubility : Benzyl-substituted analogs (e.g., ) exhibit higher solubility in organic solvents due to flexible alkyl chains, whereas rigid aromatic substituents (e.g., 2-methylphenyl) reduce solubility .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- UV-Vis Absorption : The isatin-derived analog shows strong absorption at 436 nm due to extended conjugation , whereas the target compound’s absorption profile remains uncharacterized.
- Coordination Behavior: Thioamides generally form stable complexes with transition metals (e.g., octahedral Cu(II), Co(II), Rh(III)) via S and N donors . Fluorophenyl-substituted diamines exhibit different coordination modes due to the absence of thioamide groups .
Biological Activity
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is characterized by the presence of two thioamide groups attached to a central ethane backbone, with 2-methylphenyl substituents. This structure is crucial for its reactivity and biological interactions.
Biological Activity Overview
1. Antibacterial Activity
Thioamide derivatives, including N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide), have demonstrated notable antibacterial properties. Studies have shown that thioamide compounds exhibit activity against various bacterial strains, including:
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Salmonella typhi
- Klebsiella pneumoniae
In one study, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics like ceftriaxone . The inhibition zones measured were significant, with diameters reaching up to 30 mm for certain strains .
Table 1: Antibacterial Activity of Thioamide Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | E. faecalis | 40-50 | 29 |
| N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | P. aeruginosa | 40-50 | 24 |
| N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | S. typhi | 40-50 | 30 |
| N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | K. pneumoniae | 40-50 | 19 |
2. Anticancer Activity
Research has indicated that N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) possesses anticancer properties as well. In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7). The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against tumor cells .
The biological activity of thioamides is often attributed to their ability to interact with biological macromolecules through various mechanisms:
- DNA Interference : Thioamides can inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition effectively blocks bacterial growth by preventing DNA replication .
- Metal Ion Chelation : Some thioamides exhibit chelation properties, particularly with transition metals like copper. This interaction can disrupt cellular processes by altering metal ion availability within microbial cells .
Case Studies
Case Study 1: Closthioamide as a Benchmark
Closthioamide, a known thioamide compound, was studied for its antibacterial activity and mechanism of action. It was found to inhibit ATPase activity in DNA gyrase without requiring ATP hydrolysis, showcasing a unique mode of action distinct from conventional antibiotics . This finding emphasizes the potential for discovering novel antibiotics through thioamidation pathways.
Case Study 2: Synthesis and Efficacy Testing
In another study, a series of thiourea derivatives were synthesized and tested for their biological activity. The derivatives demonstrated significant toxicity in various cancer cell lines with IC50 values indicating effective growth inhibition . The structure-activity relationship highlighted the importance of specific functional groups in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide), and how can purity be optimized?
- Answer : The compound can be synthesized via condensation reactions between 1,2-diamine derivatives and thioamide-forming reagents (e.g., carbon disulfide or thiophosgene). A key method involves reacting bis(2-methylphenyl)ethylenediamine with thiocarbonyldiimidazole under inert conditions (argon atmosphere) at 60–80°C for 12–24 hours . Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) coupled with recrystallization using ethanol/dichloromethane mixtures. Monitoring via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 7:3) ensures reaction completion .
Q. Which spectroscopic techniques are essential for characterizing N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide)?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Thioamide protons (N–H) typically appear as broad singlets near δ 9.5–10.5 ppm .
- LC-MS (ESI+) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₃N₂S₂: 395.1; observed: 395.3) .
- FT-IR : Validate thioamide C=S stretches (ν ~1200–1250 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. How can researchers design initial biological activity studies for this compound?
- Answer : Prioritize in vitro assays targeting receptors where thioamide derivatives exhibit affinity (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases). Structure-activity relationships (SAR) should compare substituent effects (e.g., 2-methylphenyl vs. fluorophenyl analogs from related compounds) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for N¹,N²-Bis(2-methylphenyl)ethanebis(thioamide) be resolved?
- Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to probe conformational flexibility. Complement with X-ray crystallography to resolve solid-state structure and DFT calculations (B3LYP/6-31G**) to model electronic environments. Cross-validate using NOESY for spatial proximity analysis .
Q. What strategies optimize the compound’s stability under aqueous conditions for pharmacological studies?
- Answer : Stability assays (pH 1–10, 37°C) reveal degradation pathways. For pH-sensitive thioamide bonds, formulate with cyclodextrins or lipid nanoparticles to enhance solubility and reduce hydrolysis. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using high-resolution MS .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS. Validate predictions with kinetic studies (e.g., pseudo-first-order conditions, 0.1 M nucleophile) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
